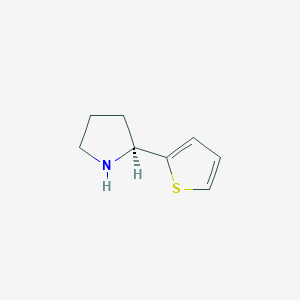

2-((2S)PYRROLIDIN-2-YL)THIOPHENE

Description

Structural Significance of Pyrrolidine-Thiophene Hybrid Systems in Organic Chemistry

The fusion of pyrrolidine (B122466) and thiophene (B33073) rings into a single molecular entity creates a hybrid system with distinct structural and electronic characteristics. Pyrrolidine, a saturated five-membered nitrogen-containing heterocycle, provides a flexible and chiral backbone. In contrast, thiophene is a five-membered, sulfur-containing aromatic heterocycle. ksu.edu.sanih.gov The aromatic nature of the thiophene ring means it has a planar structure with delocalized π-electrons, making it more rigid than the aliphatic pyrrolidine ring. ksu.edu.sa

Strategic Importance of Chiral Heterocycles in Asymmetric Synthesis and Material Science

Chiral heterocycles are of paramount importance in both asymmetric synthesis and material science due to their ability to induce stereoselectivity and to form ordered, functional materials. numberanalytics.com In asymmetric synthesis, the goal is to produce a specific enantiomer of a chiral product, as different enantiomers can have vastly different biological activities. acs.orgnih.gov Chiral heterocycles can act as catalysts, ligands for metal catalysts, or chiral auxiliaries to control the stereochemical outcome of a chemical reaction. numberanalytics.comacs.org The defined three-dimensional structure of a chiral heterocycle creates a chiral environment that favors the formation of one enantiomer over the other. acs.org

In the realm of material science, the incorporation of chiral heterocycles into polymers, liquid crystals, or nanomaterials can lead to materials with unique optical, electronic, and mechanical properties. For example, chiral materials can interact with polarized light, a property exploited in optical devices. The ability of chiral molecules to self-assemble into helical superstructures is another area of active research, with potential applications in sensing, catalysis, and chiral separations. The presence of heteroatoms like nitrogen and sulfur in these molecules can also enhance their electronic properties, making them interesting for applications in organic electronics. cymitquimica.com

Overview of Research Trajectories for the 2-((2S)PYRROLIDIN-2-YL)THIOPHENE Scaffold

Research involving the this compound scaffold is primarily focused on its application as a building block in the synthesis of more complex molecules and as a ligand in catalysis. The inherent chirality and the presence of both a basic nitrogen atom and an aromatic thiophene ring make it an attractive ligand for various metal-catalyzed reactions.

One significant research trajectory is its use in asymmetric catalysis. The pyrrolidine nitrogen can coordinate to a metal center, and the thiophene ring can provide additional stabilization or electronic tuning of the catalyst. The chiral environment created by the (S)-pyrrolidine moiety can then influence the stereoselectivity of reactions such as hydrogenations, cross-coupling reactions, or aldol (B89426) reactions.

Another area of investigation is the synthesis of novel derivatives of this compound. By modifying the pyrrolidine nitrogen or the thiophene ring, researchers can fine-tune the steric and electronic properties of the molecule. This allows for the creation of libraries of related compounds that can be screened for specific applications, for example, as catalysts or as components in new materials. The synthesis of such derivatives often involves standard organic chemistry transformations, taking advantage of the reactivity of both the pyrrolidine and thiophene rings. nih.govmdpi.comorganic-chemistry.org

Delimitation of Research Scope: Focus on Chemical Principles and Non-Prohibited Applications

This article strictly adheres to the discussion of the fundamental chemical principles and non-prohibited applications of this compound. The content is focused on its structural features, its role in synthetic organic chemistry, and its potential in material science.

Information regarding dosage, administration, safety profiles, or adverse effects is explicitly excluded. The discussion is centered on the molecule's chemical properties and its utility as a tool in chemical research and development, avoiding any reference to its use in prohibited contexts. The aim is to provide a scientifically rigorous overview of the compound from a chemical perspective.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6-7,9H,1,3,5H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUVOMNEUJWHCF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2s Pyrrolidin 2 Yl Thiophene and Its Structural Analogues

Strategies for the Stereoselective Construction of the Pyrrolidine (B122466) Moiety

The critical challenge in synthesizing the target compound lies in the precise control of the stereochemistry at the C2 position of the pyrrolidine ring. Various stereoselective strategies have been developed to access enantiomerically pure 2-substituted pyrrolidines.

Asymmetric Synthetic Routes to (2S)-Pyrrolidine Derivatives

Asymmetric synthesis provides a direct pathway to enantiomerically enriched pyrrolidine derivatives. These methods often employ chiral catalysts or reagents to induce stereoselectivity.

One prominent approach involves biocatalysis, utilizing enzymes to perform highly stereoselective transformations. For instance, transaminases (TAs) have been successfully used in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org This method can achieve high enantiomeric excesses (up to >99.5%) and good analytical yields (up to 90%) for a range of substrates. acs.org By selecting the appropriate transaminase, either the (R) or (S) enantiomer can be accessed, highlighting the versatility of this biocatalytic strategy. acs.org

Another powerful technique is the asymmetric lithiation-substitution of N-Boc-protected pyrrolidine. Using a chiral ligand such as (-)-sparteine in conjunction with n-butyllithium (n-BuLi) allows for the deprotonation and subsequent functionalization of the pyrrolidine ring with high enantioselectivity. acs.org This method has been applied to the synthesis of N-Boc-2-alkenylpyrrolidines with enantiomeric ratios up to 90:10. acs.org The enantiodetermining step in this process is the asymmetric cyclization influenced by the chiral ligand. acs.org

Furthermore, many synthetic strategies for pyrrolidine-containing drugs start from readily available chiral precursors like (S)-proline or (S)-4-hydroxyproline. mdpi.comnih.gov These precursors from the "chiral pool" provide a robust foundation for building more complex pyrrolidine derivatives while retaining the initial stereochemistry. mdpi.com

Table 1: Asymmetric Synthesis of 2-Substituted Pyrrolidines

| Method | Starting Material | Key Reagents/Catalyst | Product Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Ref |

|---|---|---|---|---|---|

| Biocatalytic Amination | ω-chloroketones | Transaminase (TA), Isopropylamine (IPA) | 2-Substituted pyrrolidines | Up to >99.5% ee | acs.org |

| Asymmetric Lithiation | N-Boc-N-(3-halopropyl)allylamines | n-BuLi/(-)-sparteine | N-Boc-2-alkenylpyrrolidines | Up to 90:10 er | acs.org |

| Chiral Pool Synthesis | (S)-proline | LiAlH4 or LiBH4 | (S)-prolinol | High (retains starting material chirality) | mdpi.com |

Diastereoselective Approaches in Pyrrolidine Ring Formation

Diastereoselective methods are employed when one or more stereocenters are already present in the starting material or are introduced during the reaction, influencing the stereochemical outcome of a newly formed stereocenter.

A notable diastereoselective method is the heterogeneous catalytic hydrogenation of substituted pyrroles. This approach can fully reduce the aromatic pyrrole (B145914) ring to a pyrrolidine with excellent diastereoselectivity, creating up to four new stereocenters. researchgate.netnih.gov The reaction is believed to proceed in a two-step sequence where the initial reduction of a substituent (e.g., a ketone) creates a stereocenter that directs the subsequent hydrogenation of the pyrrole ring. nih.govacs.org For example, the rhodium-catalyzed hydrogenation of N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester yields the corresponding pyrrolidine derivative with a 95% diastereomeric excess. researchgate.net

Multicomponent reactions (MCRs) offer an efficient way to construct highly substituted pyrrolidines in a single operation. A TiCl4-catalyzed asymmetric MCR of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can produce functionalized pyrrolidines with up to three contiguous asymmetric centers with a high degree of diastereoselectivity. acs.orgnih.gov

Intramolecular aminooxygenation of alkenes, promoted by copper(II), is another effective route. This method demonstrates excellent diastereoselectivity, particularly for the formation of 2,5-cis-pyrrolidines (dr >20:1) from α-substituted 4-pentenyl sulfonamides. nih.gov

Table 2: Diastereoselective Synthesis of Substituted Pyrrolidines

| Method | Substrate Type | Key Reagents/Catalyst | Product | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Ref |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Substituted pyrroles | Rhodium on alumina (Rh/Al2O3) | Functionalized pyrrolidines | Up to 95% de | researchgate.net |

| Multicomponent Reaction | Phenyldihydrofuran, N-tosylimino ester, silane | TiCl4 | Highly substituted pyrrolidines | High (often single diastereomer) | acs.orgnih.gov |

| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | Copper(II) | 2,5-cis-pyrrolidines | >20:1 dr | nih.gov |

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes, Azomethine ylides | Ag2CO3 | Densely substituted pyrrolidines | Good to excellent | acs.org |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, leaving behind an enantiomerically enriched product.

Enantiopure tert-butanesulfinamide has emerged as a highly effective chiral auxiliary in the synthesis of N-heterocycles. researchgate.net It can be used to prepare chiral N-tert-butanesulfinylimines, which then undergo diastereoselective reactions. For example, the 1,3-dipolar cycloaddition of azomethine ylides to N-tert-butanesulfinylazadienes, catalyzed by Ag2CO3, produces densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.org The sulfinyl group effectively controls the facial selectivity of the cycloaddition.

Similarly, C2-symmetric pyrrolidines themselves can act as chiral auxiliaries, highlighting their importance in asymmetric synthesis. nih.gov The development of stereoselective strategies to access these compounds is a significant area of research, often starting from chiral pool materials like D- or L-alanine. nih.gov

Functionalization and Derivatization of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, which makes it amenable to various functionalization reactions, particularly electrophilic substitution and modern C-H activation techniques.

Regioselective Substitution on the Thiophene Nucleus

The inherent reactivity of the thiophene ring dictates the regioselectivity of substitution reactions. Electrophilic substitution typically occurs preferentially at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate. ksu.edu.sa When the C2 and C5 positions are blocked, substitution may occur at the β-positions (C3 and C4).

For the synthesis of fully substituted thiophenes, more advanced strategies are required. One such method begins with 2,5-dichlorothiophene. Successive magnesiations at the 3- and 4-positions using TMPMgCl·LiCl, followed by trapping with electrophiles, allows for the introduction of various functional groups. Subsequent manipulation of the chloro groups provides access to fully functionalized thiophene rings in high yields. nih.gov

Direct C-H Functionalization of Thiophene

Direct C-H functionalization has become a powerful and atom-economical tool for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. mdpi.com Palladium-catalyzed reactions are particularly prominent in this area.

Efficient methods have been developed for the direct C-H arylation of thiophenes at the α-position using a phosphine-free bis(alkoxo)palladium complex at low catalyst loading (0.1–0.2 mol %). acs.org This approach is compatible with a wide range of aryl or heteroaryl bromides and tolerates both electron-donating and electron-withdrawing groups. acs.org

Functionalization at the more challenging β-positions (C3 and C4) is also achievable. Palladium-catalyzed 1,4-migration coupled with direct arylation can activate the β-C-H bonds of 2-arylthiophenes. rsc.org Furthermore, palladium/norbornene (Pd/NBE) cooperative catalysis enables the direct vicinal difunctionalization of thiophenes, installing two different functional groups at the C4 and C5 positions site-selectively and regioselectively. nih.gov This method can be used to rapidly increase molecular complexity and prepare polysubstituted thiophenes that are difficult to access through traditional means. nih.gov

Table 3: Direct C-H Functionalization of Thiophene

| Position(s) | Method | Catalyst System | Coupling Partner | Key Features | Ref |

|---|---|---|---|---|---|

| C2 (α-position) | Direct Arylation | Phosphine-free bis(alkoxo)palladium complex | Aryl/heteroaryl bromides | Low catalyst loading, broad substrate scope | acs.org |

| C3 (β-position) | 1,4-Palladium Migration/Direct Arylation | Pd(OAc)2 / Ligand | Heteroarenes | Activates the less reactive β-position | rsc.org |

| C4 and C5 | Vicinal Difunctionalization | Palladium/Norbornene (Pd/NBE) | Aryl halides, etc. | Simultaneous installation of two vicinal functional groups | nih.gov |

| C2 and C3 | Sequential Functionalization | pH-sensitive directing group | Arylating agents | Access to 2,3,4- and 2,4,5-substituted thiophenes | acs.org |

Coupling Methodologies for Pyrrolidine-Thiophene Linkage

The formation of the crucial bond connecting the pyrrolidine and thiophene rings is a key synthetic step that can be achieved through various modern organic chemistry techniques. These methods offer diverse pathways to assemble the final scaffold, often allowing for modular variation of either heterocyclic component.

Transition metal catalysis provides a powerful and versatile toolkit for forging the C-C bond between a pyrrolidine ring and a thiophene ring. mdpi.com Palladium- and nickel-catalyzed cross-coupling reactions are particularly prominent, enabling the union of pre-functionalized heterocyclic partners. nih.gov

Common strategies involve the coupling of a pyrrolidine-containing organometallic reagent with a halogenated thiophene, or the inverse, a thienyl-organometallic species with a functionalized pyrrolidine derivative. The Negishi coupling, for instance, utilizes organozinc reagents, which are known for their high functional group tolerance and reactivity in forming C(sp²)-C(sp³) bonds under mild conditions with palladium or nickel catalysts. nih.gov Another powerful method is the Suzuki coupling, which pairs an organoboron compound with a halide. For example, a 2-thienylboronic acid can be coupled with a protected 2-halopyrrolidine.

More recently, direct C-H activation has emerged as a more atom-economical alternative, bypassing the need to pre-functionalize one of the coupling partners. core.ac.uk This approach involves the direct arylation of a C-H bond on one heterocycle with a halogenated partner, often catalyzed by palladium. unito.it This strategy simplifies synthetic sequences and reduces waste. unito.it The versatility of palladium allows for significant control over regio- and stereoselectivity, depending on the catalyst's features and the presence of directing groups on the substrate. core.ac.uk

| Coupling Reaction | Catalyst/Reagents | Coupling Partners | Key Features |

| Negishi Coupling | Pd or Ni complexes | Organozinc reagent (e.g., 2-thienylzinc chloride) + Halogenated pyrrolidine | Mild conditions, high functional group tolerance. nih.gov |

| Suzuki Coupling | Pd catalyst, Base | Boronic acid/ester (e.g., pyrrolidine-2-boronic ester) + Halogenated thiophene | Stable reagents, well-established methodology. |

| Direct C-H Arylation | Pd catalyst, Ligand, Base | Thiophene + Halogenated pyrrolidine (or vice versa) | High atom economy, avoids pre-functionalization. core.ac.ukunito.it |

Amidation reactions offer a robust and straightforward method for linking pyrrolidine and thiophene moieties when the desired connection is through an amide bond, creating structural analogues of the target compound. This strategy involves reacting a pyrrolidine derivative, often proline or its esters, with an activated thiophene carboxylic acid.

The synthesis of pyrrolidine amide derivatives is commonly achieved by reacting the appropriate acid with pyrrolidine in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a base such as triethylamine (Et₃N). nih.gov This method is widely used in peptide synthesis and is highly effective for creating the amide linkage under mild conditions. For example, thiophene-2-carboxylic acid can be coupled with (S)-proline methyl ester to form a key intermediate, which can then be further modified.

Condensation reactions are also fundamental to building the thiophene ring itself. The Gewald reaction, a multicomponent condensation, can produce highly substituted 2-aminothiophenes from a ketone or aldehyde, a cyano-ester, and elemental sulfur. mdpi.com This allows for the integration of a pyrrolidine-containing substituent at an early stage of thiophene ring formation.

| Reaction Type | Reagents & Conditions | Resulting Linkage | Application Example |

| Amide Coupling | Thiophene carboxylic acid, Pyrrolidine, EDCI, HOBt, Et₃N | Thiophene-(C=O)-N-Pyrrolidine | Synthesis of thiophene carboxamide derivatives. mdpi.com |

| Condensation | 2-Acetylthiophene, Aromatic aldehyde, Guanidine nitrate | Formation of a thiophene-linked pyrimidine ring system | Assembly of complex heterocyclic scaffolds. ias.ac.in |

| Gewald Reaction | Pyrrolidine-functionalized ketone, Malononitrile, Sulfur, Base | Formation of a 2-aminothiophene ring attached to a pyrrolidine scaffold | Building the thiophene ring with an embedded pyrrolidine moiety. mdpi.com |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.net These reactions are prized for their high atom and step economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for constructing scaffolds like pyrrolidinyl-thiophenes. researchgate.netbohrium.com

One prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. An azomethine ylide can be generated in situ from an α-amino acid (like proline) and an aldehyde. If a thiophene-containing aldehyde or a thiophene-substituted dipolarophile is used, the pyrrolidine ring can be constructed with the thiophene moiety already in place. researchgate.net This approach offers excellent control over stereochemistry, particularly when using chiral α-amino acids. researchgate.net

Similarly, MCRs for thiophene synthesis, such as variations of the Gewald reaction, can incorporate a pyrrolidine-containing starting material to build the desired integrated scaffold in one pot. researchgate.net The convergence and efficiency of MCRs make them a highly attractive strategy in modern organic synthesis. researchgate.netmdpi.com

| MCR Approach | Key Components | Resulting Scaffold | Key Advantages |

| Azomethine Ylide Cycloaddition | Proline, Aldehyde, Thiophene-substituted alkene | Substituted Pyrrolidine-Thiophene | High stereocontrol, rapid complexity generation. researchgate.net |

| Gewald Aminothiophene Synthesis | Pyrrolidine-ketone, Active methylene nitrile, Sulfur | 2-Aminothiophene with pyrrolidine substituent | Convergent, builds functionalized thiophene ring. researchgate.net |

| Isocyanide-Based MCR | Isocyanide, Thiophene aldehyde, Amine, Carboxylic acid (Ugi) | α-Acylaminocarboxamide with thiophene and pyrrolidine groups | High diversity, rapid library synthesis. |

Chemoenzymatic and Biocatalytic Approaches to Chiral Pyrrolidinyl Thiophenes

The synthesis of enantiomerically pure compounds is a critical challenge in pharmaceutical chemistry. nih.gov Biocatalysis and chemoenzymatic methods offer powerful and environmentally friendly solutions for establishing the (S)-stereocenter of the pyrrolidine ring. nih.govresearchgate.net These approaches leverage the high stereoselectivity of enzymes to produce chiral molecules with high enantiomeric excess (ee). researchgate.net

One key strategy is the kinetic resolution of racemic pyrrolidine precursors using enzymes like lipases. semanticscholar.org However, asymmetric synthesis, where a prochiral substrate is converted directly into a chiral product, is often more efficient. Enzymes such as transaminases, monoamine oxidases (MAOs), and imine reductases (IREDs) are instrumental in the asymmetric synthesis of chiral amines and their derivatives, which are precursors to chiral pyrrolidines. researchgate.net For instance, engineered MAOs from Aspergillus niger can be used in deracemization processes to produce enantiopure amines. semanticscholar.org

A cutting-edge approach involves the use of engineered enzymes to perform reactions not found in nature. Directed evolution of cytochrome P450 enzymes has yielded biocatalysts capable of performing intramolecular C(sp³)-H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity and catalytic efficiency. wilddata.cn Furthermore, chemoenzymatic cascades that combine biocatalytic steps with traditional chemical reactions provide a powerful synthetic platform. rsc.org A one-pot cascade using an ene reductase (ERED) and an imine reductase (IRED) can convert α,β-unsaturated aldehydes into chiral amines with excellent ee values (>99%), which can then be cyclized using chemical methods like a Buchwald-Hartwig reaction to form the final heterocyclic product. rsc.org

| Biocatalytic Strategy | Enzyme Class | Transformation | Key Outcome |

| Asymmetric Synthesis | Imine Reductase (IRED) / Transaminase (ATA) | Reductive amination of a prochiral ketone | Enantiopure chiral amine precursor. researchgate.net |

| Deracemization | Monoamine Oxidase (MAO) | Oxidation of one enantiomer followed by non-selective reduction | Conversion of a racemate to a single enantiomer. semanticscholar.org |

| Intramolecular C-H Amination | Evolved Cytochrome P411 | Insertion of an alkyl nitrene into a C-H bond | Direct formation of the chiral pyrrolidine ring. wilddata.cn |

| Chemoenzymatic Cascade | Ene Reductase (ERED) + IRED + Chemical Cyclization | One-pot conversion of α,β-unsaturated aldehyde to chiral cyclic amine | High efficiency and enantioselectivity (>99% ee). rsc.org |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. nih.gov The synthesis of 2-((2S)-pyrrolidin-2-yl)thiophene and its analogues can be made more sustainable by incorporating these principles, such as using greener solvents, improving atom economy, and employing catalytic processes. nih.govmdpi.com

One of the most significant advances is the replacement of volatile organic compounds (VOCs) with environmentally benign solvents like water, ionic liquids, or deep eutectic solvents. mdpi.com Palladium-catalyzed C-H arylation reactions for coupling thiophene derivatives have been successfully performed in water, which simplifies product isolation and reduces solvent waste. unito.it

Multicomponent reactions (MCRs) are inherently green as they increase atom and step economy, reducing the number of synthetic steps and purification procedures. nih.gov One-pot, three-component cycloaddition reactions carried out in non-toxic solvents like ethanol exemplify this approach. researchgate.net The use of biocatalysis also aligns with green chemistry principles due to the mild reaction conditions (ambient temperature and pressure, neutral pH), the use of water as a solvent, and the biodegradable nature of the enzyme catalysts. nih.gov Combining these strategies—for example, a biocatalytic step followed by a transition-metal-catalyzed reaction in water—can lead to highly efficient and sustainable synthetic routes. unito.itrsc.org

| Green Chemistry Principle | Application in Synthesis | Example | Benefit |

| Use of Green Solvents | Replacing traditional organic solvents with water or ionic liquids. | Pd-catalyzed C-H arylation of thiophene in water. unito.itmdpi.com | Reduced toxicity and environmental pollution. |

| Atom Economy | Employing MCRs and C-H activation strategies. | One-pot three-component synthesis of pyrrolidinyl scaffolds. researchgate.net | Maximizes incorporation of starting materials into the final product, minimizes waste. |

| Catalysis | Using biocatalysts or reusable heterogeneous catalysts. | Enzymatic C-H amination to form chiral pyrrolidines. wilddata.cn | Mild reaction conditions, high selectivity, reduced energy consumption, catalyst recycling. |

| Process Intensification | Combining multiple reaction steps into a single pot (one-pot synthesis). | Chemoenzymatic cascade reactions. rsc.org | Fewer workup and purification steps, saving time, energy, and materials. |

Structural Characterization and Elucidation of 2 2s Pyrrolidin 2 Yl Thiophene Compounds

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods provide a wealth of information regarding the molecular framework of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) allow for a detailed reconstruction of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 2-((2S)-pyrrolidin-2-yl)thiophene, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring and the pyrrolidine (B122466) ring. The protons on the thiophene ring typically appear in the aromatic region (around 6.8-7.5 ppm), while the pyrrolidine protons would be found in the aliphatic region (typically 1.5-4.0 ppm). The coupling patterns between adjacent protons would provide further structural information. For example, the thiophene protons would exhibit characteristic coupling constants. nih.gov

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 2-((2S)-pyrrolidin-2-yl)thiophene would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. Thiophene carbons typically resonate in the aromatic region (around 120-140 ppm), while the sp³-hybridized carbons of the pyrrolidine ring would appear at higher field (20-60 ppm). nih.govchemicalbook.com

2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is invaluable for establishing the connectivity between atoms. A COSY spectrum reveals which protons are coupled to each other, allowing for the tracing of proton networks within the molecule. nih.govresearchgate.net An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached, providing a definitive link between the ¹H and ¹³C NMR data. mdpi.com For complex structures, Heteronuclear Multiple Bond Correlation (HMBC) can be used to identify longer-range couplings between protons and carbons, helping to piece together the entire molecular structure. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Thiophene Analogue nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Thiophene H-3 | 7.12 | - |

| Thiophene H-4 | 7.49 | - |

| Thiophene H-5 | 6.85 | - |

| Thiophene C-2 | - | 128.8 |

| Thiophene C-3 | - | 130.9 |

| Thiophene C-4 | - | 140.5 |

| Thiophene C-5 | - | 121.4 |

Note: Data for 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide in CDCl₃. mdpi.com This table is illustrative of the types of chemical shifts expected for a substituted thiophene ring.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying the presence of specific functional groups. In the IR spectrum of 2-((2S)-pyrrolidin-2-yl)thiophene, one would expect to observe characteristic absorption bands. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would typically appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the thiophene ring would be observed around 3100 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring would be found just below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring usually appear in the 1500-1600 cm⁻¹ region. The C-N stretching of the pyrrolidine can be observed in the 1000-1200 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for 2-((2S)-pyrrolidin-2-yl)thiophene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Pyrrolidine) | Stretch | 3300 - 3500 |

| C-H (Thiophene) | Stretch | ~3100 |

| C-H (Pyrrolidine) | Stretch | 2850 - 2960 |

| C=C (Thiophene) | Stretch | 1500 - 1600 |

| C-N (Pyrrolidine) | Stretch | 1000 - 1200 |

Note: This table is based on general IR correlation charts and data for related compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and, through analysis of its fragmentation pattern, offers valuable structural information. For 2-((2S)-pyrrolidin-2-yl)thiophene, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular weight, which can then be used to confirm its elemental composition.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of the bond between the pyrrolidine and thiophene rings, leading to ions corresponding to each of these fragments. The pyrrolidine ring itself can undergo characteristic fragmentation, such as the loss of small neutral molecules. Analysis of these fragments helps to confirm the presence and connectivity of the two heterocyclic rings. In a study of related N-aryl-2-(thiophen-2-yl)pyrrolidines, mass spectrometry was used to confirm the structures of the synthesized compounds. mdpi.com

Table 3: Expected Mass Spectrometric Data for 2-((2S)-pyrrolidin-2-yl)thiophene

| Parameter | Expected Value/Information |

| Molecular Formula | C₈H₁₁NS |

| Exact Mass | 153.0612 |

| Nominal Mass | 153 |

| Key Fragments | [C₄H₄S]⁺ (Thiophene), [C₄H₇N]⁺ (Pyrrolidine) |

Note: The exact mass is calculated based on the most abundant isotopes of each element. Fragmentation is predicted based on common fragmentation patterns of similar compounds.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The thiophene ring in 2-((2S)-pyrrolidin-2-yl)thiophene is a chromophore and would be expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substitution pattern on the thiophene ring and the nature of the substituent. While the pyrrolidine ring itself does not absorb significantly in the UV-Vis region, its attachment to the thiophene ring can cause a shift in the absorption maximum.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. The fluorescence properties of 2-((2S)-pyrrolidin-2-yl)thiophene would depend on its electronic structure and the efficiency of non-radiative decay processes. Studies on related thiophene-containing polymers have investigated their fluorescence properties. mdpi.com

Table 4: Expected UV-Vis Absorption Data for a Thiophene Chromophore

| Chromophore | Typical λmax (nm) |

| Thiophene | ~230 |

| Substituted Thiophene | 230 - 280 |

Note: The exact absorption maximum for 2-((2S)-pyrrolidin-2-yl)thiophene would need to be determined experimentally.

X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise positions of all atoms in the molecule, as well as the bond lengths and angles between them. For a chiral compound like 2-((2S)-pyrrolidin-2-yl)thiophene, X-ray crystallography is the most definitive method for determining its absolute configuration. The "(2S)" designation indicates a specific stereochemistry at the C2 position of the pyrrolidine ring, and X-ray crystallography can confirm this assignment.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This information is then used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound. The experimentally determined elemental composition is compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the proposed structure. For 2-((2S)-pyrrolidin-2-yl)thiophene (C₈H₁₁NS), elemental analysis would be used to confirm the ratio of carbon, hydrogen, and nitrogen, thereby validating its molecular formula. Studies on novel thiophene derivatives often report elemental analysis data to support their structural characterization. mdpi.com

Table 5: Theoretical Elemental Analysis Data for C₈H₁₁NS

| Element | Symbol | Theoretical % |

| Carbon | C | 62.70 |

| Hydrogen | H | 7.23 |

| Nitrogen | N | 9.14 |

| Sulfur | S | 20.92 |

Note: The "Found" values would be determined experimentally and compared to these theoretical percentages.

Based on a comprehensive search for scientific literature, there is currently no specific, publicly available research data regarding the detailed computational and theoretical investigations of the chemical compound 2-((2S)PYRROLIDIN-2-YL)THIOPHENE corresponding to the requested outline.

Searches for peer-reviewed articles and databases detailing this molecule's:

Quantum chemical calculations (including Density Functional Theory)

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Molecular Electrostatic Potential (MEP) mapping

Conformational analysis and potential energy surface exploration

Molecular dynamics simulations

Computational reaction pathway studies

did not yield any specific findings, data tables, or detailed research analyses.

Therefore, it is not possible to construct the requested scientifically accurate article with thorough, informative content and detailed research findings for each specified section and subsection at this time.

Computational and Theoretical Investigations of 2 2s Pyrrolidin 2 Yl Thiophene Systems

In Silico Ligand Design Principles and Interaction Modeling

The exploration of 2-((2S)-pyrrolidin-2-yl)thiophene and its derivatives in drug discovery heavily relies on computational and theoretical methods to guide the design of new ligands and to model their interactions with biological targets. These in silico approaches provide a rational framework for understanding structure-activity relationships (SAR) and for optimizing the therapeutic potential of this chemical scaffold.

At the core of the in silico design strategy for 2-((2S)-pyrrolidin-2-yl)thiophene systems is the recognition of its key structural features: a chiral pyrrolidine (B122466) ring and an aromatic thiophene (B33073) moiety. The (2S)-stereochemistry of the pyrrolidine ring is a critical determinant of biological activity, as the spatial orientation of substituents can significantly influence the binding mode and affinity to target proteins. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of the pharmacophore space, a distinct advantage in achieving target selectivity. nih.gov

Pharmacophore Modeling: A primary step in ligand design involves the development of pharmacophore models. These models define the essential three-dimensional arrangement of chemical features required for biological activity. For a molecule like 2-((2S)-pyrrolidin-2-yl)thiophene, a typical pharmacophore model would include:

A Hydrogen Bond Donor/Acceptor: The secondary amine within the pyrrolidine ring can act as both a hydrogen bond donor and acceptor, a crucial feature for anchoring the ligand within a protein's binding site.

A Hydrophobic/Aromatic Center: The thiophene ring provides a key hydrophobic and aromatic region capable of engaging in π-π stacking or hydrophobic interactions with amino acid residues of the target protein.

A Chiral Center: The stereospecificity at the C2 position of the pyrrolidine ring is explicitly defined to ensure the correct orientation of the molecule.

Molecular Docking Simulations: Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the context of 2-((2S)-pyrrolidin-2-yl)thiophene, docking studies are instrumental in visualizing and analyzing the binding interactions at an atomic level. For instance, docking simulations can reveal specific hydrogen bonds between the pyrrolidine's nitrogen and polar residues like serine or threonine in a binding pocket. Simultaneously, the thiophene ring might be positioned within a hydrophobic pocket, interacting with non-polar residues such as leucine, valine, or phenylalanine. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 2-((2S)-pyrrolidin-2-yl)thiophene, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. nih.govscispace.com These models can highlight the regions of the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. For example, a CoMFA model might indicate that a bulkier substituent at a specific position on the thiophene ring is favorable for activity, guiding the synthesis of new, more potent analogs.

The following interactive data tables illustrate the types of data generated and analyzed in the computational investigation of 2-((2S)-pyrrolidin-2-yl)thiophene analogs.

Table 1: Hypothetical Molecular Docking Results of 2-((2S)-pyrrolidin-2-yl)thiophene Analogs Against a Kinase Target

| Compound ID | Substituent on Thiophene | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | H | -7.5 | ASP145, LEU83 | Hydrogen Bond, Hydrophobic |

| 2 | 5-Chloro | -8.2 | ASP145, LEU83, PHE81 | Hydrogen Bond, Hydrophobic, π-π Stacking |

| 3 | 5-Methyl | -7.8 | ASP145, LEU83 | Hydrogen Bond, Hydrophobic |

| 4 | 4-Fluoro | -7.6 | ASP145, ILE67 | Hydrogen Bond, Hydrophobic |

Table 2: Illustrative 3D-QSAR (CoMSIA) Field Contributions for a Series of Bioactive Pyrrolidinyl-Thiophene Derivatives

| Compound ID | Biological Activity (IC50, nM) | Steric Contribution | Electrostatic Contribution | Hydrophobic Contribution | H-Bond Donor Contribution | H-Bond Acceptor Contribution |

| A-1 | 50 | Favorable | Favorable | Favorable | Neutral | Favorable |

| A-2 | 120 | Unfavorable | Favorable | Neutral | Favorable | Neutral |

| A-3 | 25 | Favorable | Favorable | Highly Favorable | Neutral | Favorable |

| A-4 | 200 | Neutral | Unfavorable | Favorable | Unfavorable | Unfavorable |

These computational approaches, from fundamental pharmacophore mapping to sophisticated QSAR and molecular dynamics simulations, provide a robust framework for the rational design of novel ligands based on the 2-((2S)-pyrrolidin-2-yl)thiophene scaffold. By elucidating the key molecular interactions and structural requirements for activity, these theoretical investigations significantly accelerate the drug discovery process, enabling a more targeted and efficient development of new therapeutic agents.

Reactivity and Mechanistic Studies of 2 2s Pyrrolidin 2 Yl Thiophene in Organic Transformations

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring of 2-((2S)-pyrrolidin-2-yl)thiophene is a secondary amine, which characteristically exhibits both nucleophilic and basic properties. These characteristics are central to its reactivity.

Nucleophilic Reactions

The lone pair of electrons on the pyrrolidine nitrogen atom makes it a potent nucleophile. This nucleophilicity allows it to participate in a variety of substitution and addition reactions. The reactivity of the nitrogen is influenced by the steric and electronic nature of the substituent at the 2-position of the pyrrolidine ring. nih.govacs.org

Studies on various 2-substituted pyrrolidines have shown that the Brønsted basicity, a factor influencing nucleophilicity, can vary significantly. nih.govacs.org While specific data for 2-((2S)-pyrrolidin-2-yl)thiophene is not extensively documented, the general principles of pyrrolidine chemistry suggest that the nitrogen atom can readily react with electrophiles such as alkyl halides, acyl halides, and Michael acceptors. For instance, in reactions with benzhydrylium ions, a common reference electrophile, many pyrrolidine derivatives exhibit second-order kinetics, indicating a direct nucleophilic attack. nih.govacs.org However, bulky substituents at the 2-position can lead to more complex kinetics, sometimes involving reversible initial attack followed by a rate-determining deprotonation step. nih.govacs.org

Table 1: Basicity of Selected 2-Substituted Pyrrolidine Derivatives in Acetonitrile

| Compound | pKaH of Conjugate Acid |

|---|---|

| Pyrrolidine | 19.58 |

| (S)-2-(Methoxymethyl)pyrrolidine | 18.83 |

| (S)-2-(Diphenylmethyl)pyrrolidine | 17.02 |

Data sourced from studies on organocatalysts and may not be directly representative of 2-((2S)-pyrrolidin-2-yl)thiophene but illustrates the effect of 2-substituents on basicity. nih.govacs.org

Amine-Catalyzed Transformations

The secondary amine of the pyrrolidine moiety can act as a catalyst in various organic reactions, most notably in enamine and iminium ion catalysis. In enamine catalysis, the pyrrolidine nitrogen reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate can then react with an electrophile, followed by hydrolysis to regenerate the catalyst and yield the functionalized carbonyl compound.

Conversely, in iminium ion catalysis, the pyrrolidine can react with an α,β-unsaturated carbonyl compound to form an iminium ion. This lowers the LUMO of the enone, activating it towards nucleophilic attack. The chiral nature of the (2S)-pyrrolidin-2-yl group can be exploited in asymmetric catalysis to induce stereoselectivity in the products. While specific applications of 2-((2S)-pyrrolidin-2-yl)thiophene as a catalyst are not widely reported, its structural similarity to well-established pyrrolidine-based organocatalysts, such as (S)-proline and its derivatives, suggests its potential in this field. nih.gov

Reactions at the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of substitution is directed by the existing substituent, in this case, the (2S)-pyrrolidin-2-yl group.

Electrophilic Aromatic Substitutions

Thiophene is generally more reactive than benzene (B151609) in electrophilic aromatic substitution reactions, often proceeding under milder conditions. pearson.combrainly.in Substitution typically occurs at the C2 (α) position. For a 2-substituted thiophene, the incoming electrophile is directed to the C5 position, which is the other α-position, due to the activating and ortho-, para-directing nature of most substituents. pearson.comuobasrah.edu.iquoanbar.edu.iq The pyrrolidin-2-yl group, being an alkyl-like substituent, is expected to be an activating group, thus facilitating electrophilic substitution on the thiophene ring.

Common electrophilic aromatic substitution reactions applicable to 2-((2S)-pyrrolidin-2-yl)thiophene would include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. brainly.inyoutube.com The specific conditions for these reactions would need to be optimized to account for the potential reactivity of the pyrrolidine nitrogen, which could be protonated or react with the electrophile under certain conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-((2S)-pyrrolidin-2-yl)thiophene

| Reaction | Electrophile | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-((2S)-Pyrrolidin-2-yl)-5-nitrothiophene |

| Bromination | Br₂ in Acetic Acid | 2-Bromo-5-((2S)-pyrrolidin-2-yl)thiophene |

Metal-Mediated Thiophene Functionalizations

Transition metal-catalyzed cross-coupling reactions and C-H functionalization are powerful tools for modifying aromatic rings, including thiophene. rsc.orgmdpi.com The sulfur atom in the thiophene ring can act as a directing group in some transition-metal-catalyzed C-H activation reactions. rsc.org For 2-((2S)-pyrrolidin-2-yl)thiophene, direct C-H functionalization could potentially be achieved at the C5 position.

Furthermore, lithiation of the thiophene ring, typically at the most acidic proton which is at an α-position, can be achieved using strong bases like n-butyllithium. wikipedia.org For 2-((2S)-pyrrolidin-2-yl)thiophene, this would likely occur at the C5 position, generating a thienyllithium intermediate. This nucleophilic species can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. wikipedia.org Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, could also be employed if the thiophene ring is first halogenated. nih.gov

Intermolecular and Intramolecular Cycloaddition Reactions

The thiophene and pyrrolidine moieties of 2-((2S)-pyrrolidin-2-yl)thiophene can both potentially participate in cycloaddition reactions, offering pathways to more complex polycyclic structures.

Thiophene itself is generally a poor diene in Diels-Alder reactions due to its aromatic character. nih.gov However, its reactivity can be enhanced by using high pressure or Lewis acid catalysis. nih.gov More effectively, oxidation of the thiophene to its corresponding S-oxide or S,S-dioxide dramatically increases its reactivity as a diene in [4+2] cycloadditions. researchgate.netacs.orgutexas.edu These thiophene oxides readily react with a variety of dienophiles. researchgate.net

The pyrrolidine ring can also be a precursor for 1,3-dipoles, such as azomethine ylides, which can undergo [3+2] cycloaddition reactions. rsc.orgmdpi.comnumberanalytics.com The formation of an azomethine ylide from a secondary amine like pyrrolidine typically involves its reaction with a carbonyl compound or an aldehyde in the presence of a suitable acid or through thermal ring-opening of an aziridine. These ylides are reactive intermediates that can be trapped by dipolarophiles like alkenes or alkynes to form new five-membered rings. organic-chemistry.orgnih.gov

Given the structure of 2-((2S)-pyrrolidin-2-yl)thiophene, it is conceivable that under appropriate conditions, the thiophene ring could act as a diene (especially in its oxidized form) in a Diels-Alder reaction, or the pyrrolidine nitrogen could be elaborated into an azomethine ylide for a subsequent 1,3-dipolar cycloaddition. The feasibility and outcome of such reactions would depend on the specific reagents and conditions employed.

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity in Reactions

The stereochemical outcomes in reactions involving chiral pyrrolidine derivatives are a cornerstone of modern asymmetric synthesis. The inherent chirality of the pyrrolidine ring, particularly when derived from natural sources like proline, provides a powerful tool for controlling the three-dimensional arrangement of atoms in newly formed molecules. While specific studies on the reactivity and stereochemical influence of 2-((2S)-pyrrolidin-2-yl)thiophene are not extensively documented in publicly available research, the principles of stereocontrol can be extrapolated from studies on analogous systems, such as N-substituted chiral pyrrolidines and reactions involving thiophene-containing chiral ligands.

The stereoselectivity in reactions of 2-((2S)-pyrrolidin-2-yl)thiophene and its derivatives is primarily dictated by the (S)-configured stereocenter at the 2-position of the pyrrolidine ring. This chiral center can influence the stereochemical course of reactions in several ways, leading to high levels of diastereoselectivity or enantioselectivity.

One of the key strategies for achieving high stereoselectivity is through the use of chiral auxiliaries. In a related context, N-tert-butanesulfinyl imines have been shown to be effective chiral auxiliaries in the diastereoselective synthesis of densely substituted pyrrolidines. For instance, in a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, the (S)-configuration of the sulfinyl group directs the formation of the final pyrrolidine with a (2S,3R,4S,5R) absolute configuration with high diastereoselectivity. researchgate.netrsc.org This principle suggests that the (S)-chirality of the pyrrolidine in 2-((2S)-pyrrolidin-2-yl)thiophene would similarly direct the approach of incoming reagents.

Furthermore, the pyrrolidine ring itself, when part of a catalyst or ligand, can create a chiral environment that leads to high enantioselectivity in a variety of transformations. Chiral pyrrolidine-sulfamides, for example, have been successfully employed as organocatalysts in the enantioselective conjugate addition of ketones to nitroalkenes, achieving excellent enantioselectivities. researchgate.net The stereochemical outcome in these reactions is predominantly controlled by the chiral pyrrolidine unit. researchgate.net This highlights the potential of 2-((2S)-pyrrolidin-2-yl)thiophene to act as a chiral ligand in metal-catalyzed reactions or as an organocatalyst, where the thiophene moiety could modulate the electronic and steric properties of the catalytic system.

In the context of forming substituted pyrrolidines, palladium-catalyzed enantioselective cyclization of 1,3-dienes has been shown to be a viable route. For example, the cyclization of a thien-2-yl-substituted 1,3-diene with a 2-bromoamide in the presence of a chiral palladium catalyst can produce a chiral γ-lactam, a precursor to substituted pyrrolidines, with good enantioselectivity. acs.org This demonstrates that the thiophene group is compatible with such catalytic systems and that high enantiomeric excesses can be achieved in the formation of pyrrolidine rings bearing a thiophene substituent.

The table below summarizes the stereochemical outcomes for reactions involving systems analogous to 2-((2S)-pyrrolidin-2-yl)thiophene, illustrating the potential for high diastereoselectivity and enantioselectivity.

Table 1: Stereochemical Outcomes in Reactions of Analogous Chiral Pyrrolidine Systems

| Reaction Type | Chiral Influence | Substrates | Product | Stereochemical Outcome | Reference |

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinyl auxiliary | N-tert-butanesulfinylazadienes and azomethine ylides | Densely substituted pyrrolidines | High diastereoselectivity (induces (2S,3R,4S,5R) configuration) | researchgate.netrsc.org |

| Conjugate Addition | Chiral pyrrolidine-sulfamide organocatalyst | Cyclohexanone and β-aryl nitroethylenes | Substituted nitroalkanes | Excellent enantioselectivity | researchgate.net |

| Enantioselective Cyclization | Chiral Palladium Catalyst | Thien-2-yl-substituted 1,3-diene and 2-bromoamide | Chiral γ-lactam | Good enantioselectivity | acs.org |

| Diastereoselective Synthesis | N-H Functionalization of Indoles | Indoles and vinyl sulfonium (B1226848) salts | Pyrroloquinolines | High diastereoselectivity | researchgate.net |

It is important to note that while these examples provide a strong indication of the expected stereochemical control, the actual diastereoselectivity and enantioselectivity in reactions of 2-((2S)-pyrrolidin-2-yl)thiophene would also depend on the specific reaction conditions, the nature of the reactants, and the potential for the thiophene ring to participate in or influence the reaction mechanism. The electrophilic substitution reactions on related 2,5-di(2-thienyl)pyrroles occur preferentially at the β-position of the pyrrole (B145914) ring, suggesting that the electronic nature of the thiophene can influence the reactivity of the pyrrolidine system. researchgate.net

Applications of 2 2s Pyrrolidin 2 Yl Thiophene in Catalysis and Materials Science

Chiral Catalysis Employing 2-((2S)PYRROLIDIN-2-YL)THIOPHENE Ligands

The chiral nature of the (S)-pyrrolidine ring is fundamental to the potential catalytic applications of this compound. Pyrrolidine (B122466) and its derivatives are renowned for their effectiveness as chiral controllers in a multitude of asymmetric reactions. researchgate.net

Asymmetric transfer hydrogenation represents another area where chiral pyrrolidine derivatives have shown significant promise. Polymer-supported chiral pyrrolidine organocatalysts have been demonstrated to effectively catalyze the asymmetric transfer hydrogenation of α,β-unsaturated aldehydes, achieving high enantioselectivities. This suggests that the pyrrolidine core of this compound is a viable scaffold for designing catalysts for this type of transformation.

The application of chiral ligands in forming carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern synthetic chemistry. Although direct examples involving this compound are not documented in the searched literature, the structural motif is highly relevant. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the chirality of the C2 position can effectively induce asymmetry in reactions such as allylic alkylations, aldol (B89426) reactions, and Michael additions. The thiophene (B33073) substituent could play a secondary role in catalyst stability or solubility, or potentially participate in π-stacking interactions with the substrate.

The pyrrolidine ring is a privileged scaffold in organocatalysis, most famously exemplified by proline and its derivatives. These catalysts operate via enamine or iminium ion intermediates. A notable example of a related structure is the use of (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazoles as highly effective organocatalysts in a broad range of asymmetric reactions. nih.gov These tetrazole-based catalysts have demonstrated wide utility, highlighting the robustness of the 2-substituted pyrrolidine framework in organocatalysis. nih.gov By analogy, this compound could potentially act as an organocatalyst, where the secondary amine of the pyrrolidine ring would be the key functional group for enamine or iminium ion formation.

Enantioselective Henry (nitroaldol) reactions are crucial for constructing complex molecules, and various chiral catalytic systems have been developed for this purpose. The development of catalysts for such transformations often relies on bifunctional molecules that can activate both the nitroalkane and the aldehyde. While there is no specific report on this compound in this context, the combination of a basic nitrogen center (in the pyrrolidine) and the potential for the thiophene sulfur to act as a Lewis base or engage in hydrogen bonding suggests that it could be explored as a component of a bifunctional catalyst for such reactions.

Integration into Functional Materials

The properties of the thiophene ring, such as its aromaticity, electron-rich nature, and the presence of a sulfur heteroatom, make it a valuable component in functional organic materials.

While studies on this compound as a corrosion inhibitor were not found, extensive research has been conducted on a very similar compound, 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP), for the protection of mild steel in acidic environments. researchgate.netmdpi.com The findings for 2-TP provide strong evidence for the potential efficacy of its thiophene analogue.

The corrosion inhibition properties of 2-TP were systematically investigated using gravimetric and electrochemical methods in a 1 M HCl solution. researchgate.net The results indicated that 2-TP is a highly effective mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net The inhibition efficiency was found to increase with higher concentrations of the inhibitor, reaching up to 94.6% at a concentration of 0.5 mM. researchgate.net However, the efficiency was observed to decrease with an increase in temperature, suggesting that the adsorption of the inhibitor on the metal surface is an exothermic process. researchgate.net

The adsorption of 2-TP on the mild steel surface was found to follow the Langmuir adsorption isotherm. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The thermodynamic parameters calculated from this model indicated that the adsorption process is spontaneous and involves both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.net Density Functional Theory (DFT) calculations further supported these findings, suggesting that the adsorption occurs mainly through the interaction of the lone pair of electrons on the nitrogen atom of the thiadiazole ring with the vacant d-orbitals of the iron atoms on the steel surface. researchgate.netmdpi.com Given the structural similarity, it is highly probable that this compound would exhibit a similar mechanism of action as a corrosion inhibitor, with the sulfur and nitrogen atoms playing a key role in its adsorption onto the metal surface.

Below are tables summarizing the key findings for the related inhibitor, 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP).

Inhibition Efficiency of 2-TP at Different Concentrations

| Concentration of 2-TP (mM) | Inhibition Efficiency (%) |

|---|---|

| 0.1 | 81.2 |

| 0.2 | 86.5 |

| 0.3 | 90.3 |

| 0.4 | 92.8 |

| 0.5 | 94.6 |

Data derived from studies on 2-(1,3,4-thiadiazole-2-yl)pyrrolidine. researchgate.net

Effect of Temperature on Inhibition Efficiency of 0.5 mM 2-TP

| Temperature (K) | Inhibition Efficiency (%) |

|---|---|

| 303 | 94.6 |

| 313 | 89.1 |

| 323 | 83.7 |

| 333 | 78.2 |

Data derived from studies on 2-(1,3,4-thiadiazole-2-yl)pyrrolidine. researchgate.net

Lack of Evidence for 2-((2S)-Pyrrolidin-2-yl)thiophene in Catalysis and Materials Science Applications

Despite a comprehensive search of scientific literature, there is currently no available research detailing the application of the chemical compound 2-((2S)-pyrrolidin-2-yl)thiophene in the fields of catalysis and materials science, specifically concerning the development of π-conjugated systems, polymers, or its exploration in sensing and optoelectronic materials.

The investigation sought to uncover detailed research findings on the use of this chiral molecule as a building block for advanced materials. The intended focus was on its role in creating π-conjugated systems, which are known for their unique electronic and optical properties, and its potential incorporation into polymers for applications in sensors and optoelectronic devices.

However, the search yielded no specific studies or data related to the polymerization of 2-((2S)-pyrrolidin-2-yl)thiophene or the characterization of any resulting polymers. Consequently, there are no research findings to report on the optoelectronic or sensing properties of materials derived from this particular compound. General reviews on chiral polythiophenes and the synthesis of various thiophene-containing polymers exist, but none of these mention or utilize 2-((2S)-pyrrolidin-2-yl)thiophene as a monomer or precursor. mdpi.comnih.govnih.govrsc.orgmdpi.comhelsinki.fi

One study noted the use of the related, non-chiral compound, 2-(thien-2-yl)pyrrolidine, in the preparation of imidazopyridine derivatives with potential applications in treating viral infections, a field unrelated to materials science. chemicalbook.com

The absence of published research in these areas prevents the construction of a detailed scientific article as per the requested outline. Further investigation would be required to synthesize and characterize polymers based on 2-((2S)-pyrrolidin-2-yl)thiophene to determine their potential for the specified applications.

Future Research Directions and Emerging Paradigms for 2 2s Pyrrolidin 2 Yl Thiophene

Development of Novel and Efficient Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure 2-((2S)pyrrolidin-2-yl)thiophene and its derivatives is paramount for their application in asymmetric catalysis and materials science. While classical approaches to chiral pyrrolidine (B122466) synthesis exist, future research is expected to focus on more efficient, atom-economical, and sustainable methodologies.

One promising avenue is the development of novel catalytic asymmetric C-H functionalization reactions. nih.gov This would allow for the direct and stereocontrolled introduction of the thiophene (B33073) moiety onto a proline precursor, or vice-versa, streamlining synthetic sequences and minimizing waste. Furthermore, the exploration of multicomponent reactions, catalyzed by transition metals or organocatalysts, could provide rapid access to a diverse library of substituted this compound derivatives from simple starting materials. researchgate.net

Another area of intense interest will likely be the use of biocatalysis. Enzymes, such as ene reductases, could be engineered to catalyze the asymmetric synthesis of key intermediates with high enantioselectivity, offering a green alternative to traditional chemical methods. mdpi.com The development of chemoenzymatic strategies, combining the best of both worlds, will also be a key focus.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric C-H Functionalization | High atom economy, reduced synthetic steps. nih.gov | Development of novel chiral ligands and catalysts. mdpi.com |

| Multicomponent Reactions | Rapid access to molecular diversity. researchgate.net | Design of novel cascade reactions. |

| Biocatalysis | High enantioselectivity, green reaction conditions. mdpi.com | Enzyme engineering and evolution. |

| Chemoenzymatic Synthesis | Combines the strengths of chemical and biological catalysis. | Tandem catalytic systems. |

Advanced Mechanistic Investigations via In Situ Spectroscopy and Time-Resolved Techniques

A deep understanding of the reaction mechanisms underlying the catalytic activity of this compound is crucial for the rational design of more efficient and selective catalysts. While the mechanism of proline catalysis has been extensively studied, the influence of the thiophene ring in this compound-mediated transformations remains largely unexplored. wikipedia.orgmdpi.comresearchgate.net

Future research will undoubtedly leverage advanced spectroscopic techniques to probe reaction intermediates and transition states in real-time. In situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information on the structure and concentration of catalytic species throughout the course of a reaction. researchgate.net Time-resolved techniques, such as stopped-flow kinetics and laser flash photolysis, will be instrumental in elucidating the dynamics of fast catalytic steps.

Computational modeling, particularly density functional theory (DFT) calculations, will play a an increasingly important role in complementing experimental studies. mdpi.com These theoretical approaches can provide detailed insights into transition state geometries, activation energies, and the role of non-covalent interactions in directing stereoselectivity. The combination of in situ spectroscopy and computational modeling will be a powerful tool for unraveling the intricate mechanistic details of this compound catalysis. nih.gov

Expansion of Catalytic Applications to New Chemical Transformations

The structural analogy of this compound to the well-established proline organocatalyst suggests its potential to mediate a wide range of asymmetric transformations. wikipedia.orgorganic-chemistry.org While initial studies will likely focus on classic proline-catalyzed reactions such as aldol (B89426), Mannich, and Michael additions, the unique electronic properties of the thiophene ring could enable novel reactivity. clockss.org

Future research is expected to explore the application of this compound and its derivatives in a broader spectrum of chemical transformations. This includes, but is not limited to, asymmetric cycloadditions, conjugate additions, and C-H functionalization reactions. mdpi.comnih.gov The development of bifunctional catalysts, where the thiophene ring participates directly in the catalytic cycle through coordination or activation, is a particularly exciting prospect.

Furthermore, the immobilization of this compound on solid supports, such as polymers or inorganic materials, will be a key area of investigation. This would facilitate catalyst recovery and recycling, enhancing the sustainability and industrial applicability of these catalytic systems.

| Reaction Type | Potential of this compound | Key Research Focus |

| Aldol Reactions | High enantioselectivity, similar to proline. mdpi.com | Optimization of reaction conditions for diverse substrates. |

| Mannich Reactions | Potential for improved activity and selectivity. organic-chemistry.org | Development of catalysts for challenging substrate combinations. |

| Michael Additions | Access to chiral 1,5-dicarbonyl compounds. organic-chemistry.org | Exploration of new Michael acceptors. |

| Cycloadditions | Diastereo- and enantioselective control. nih.gov | [4+2] and [3+2] cycloaddition reactions. |

| C-H Functionalization | Direct and efficient bond formation. mdpi.com | Development of novel catalytic systems. |

Exploration of Self-Assembly and Supramolecular Architectures

The presence of both a hydrogen bond donor/acceptor (the pyrrolidine amine) and a π-conjugated system (the thiophene ring) in this compound makes it an excellent candidate for the construction of ordered supramolecular architectures. rsc.orgchemrxiv.org The self-assembly of this chiral building block could lead to the formation of a variety of fascinating structures, such as helical polymers, nanofibers, and chiral gels.

Future research in this area will focus on understanding and controlling the self-assembly process. This will involve a detailed investigation of the interplay of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The influence of solvent, temperature, and concentration on the resulting supramolecular structures will be a key area of study.

The development of stimuli-responsive supramolecular materials based on this compound is another exciting direction. These materials could change their structure and properties in response to external stimuli such as light, pH, or the presence of specific analytes, leading to applications in sensing, drug delivery, and smart materials.

Integration into Next-Generation Functional Materials and Nanomaterials

The unique combination of chirality and π-conjugation in this compound makes it a promising building block for the development of next-generation functional materials and nanomaterials. nih.govmdpi.com The incorporation of this chiral motif into polymers, for instance, could lead to the creation of materials with interesting chiroptical properties, such as circularly polarized luminescence (CPL). rsc.org

The synthesis of chiral polythiophenes and oligothiophenes derived from this compound is a particularly promising area of research. rsc.org These materials could find applications in organic electronics, such as chiral organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chirality of the polymer backbone could also influence charge transport properties, leading to new device functionalities.

Furthermore, the use of this compound as a chiral ligand for the synthesis of inorganic nanomaterials is an emerging paradigm. rsc.org The imprinting of chirality onto plasmonic or semiconducting nanoparticles could lead to novel materials with unique optical and electronic properties, with potential applications in catalysis, sensing, and biomedicine.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-((2S)pyrrolidin-2-yl)thiophene, and how can enantiomeric purity be maintained?

- Methodology :

-

Friedel-Crafts Alkylation : Use SnCl₄ in 1,2-dichloroethane to couple pyrrolidine derivatives with thiophene precursors. Monitor stereochemical integrity via chiral HPLC .

-

Protecting Group Strategy : Employ TMSCl and HMDS to protect reactive sites on the pyrrolidine moiety during functionalization of the thiophene ring .

-

Purification : Utilize silica gel chromatography with hexane/ethyl acetate gradients to isolate enantiomerically pure fractions. Confirm purity via polarimetry .

Table 1 : Synthetic Approaches for Thiophene-Pyrrolidine Derivatives

Method Catalysts/Reagents Yield (%) Key Challenges Reference Friedel-Crafts Alkylation SnCl₄, 1,2-DCE 65–78 Epimerization risk Boronic Acid Coupling Pd catalysts, base 82 Requires anhydrous conditions Thiophene Functionalization TMSCl, HMDS 70 Protecting group management

Q. Which spectroscopic techniques confirm the structure and stereochemistry of this compound?

- Methodology :

-

2D-NOESY NMR : Identify spatial correlations between thiophene protons and pyrrolidine methylene groups to resolve stereochemistry .

-

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₉H₁₃NS requires m/z 167.0769).

-

DFT-NMR Correlation : Compare experimental chemical shifts with density functional theory (DFT)-predicted values to validate assignments .

Table 2 : Key Spectroscopic Techniques

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when determining stereochemistry?

- Methodology :

- Multi-Technique Approach : Combine 2D-NOESY (to detect spatial interactions) with X-ray crystallography (for absolute configuration) .

- Case Study : In , weak NOESY correlations for (1R,2S,5S)-epoxide required corroboration via vibrational circular dichroism (VCD) .

Q. What computational methods predict conformational stability in this compound derivatives?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvation effects on pyrrolidine ring puckering (e.g., chair vs. boat conformers).

- DFT Optimization : Calculate energy minima for stereoisomers using Gaussian09 with B3LYP/6-311++G(d,p) basis set .

Q. How does pyrrolidine stereochemistry influence biological activity in medicinal applications?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare (2S)-pyrrolidine derivatives (e.g., ’s talabostat mesylate) with (2R)-analogs in enzyme inhibition assays .

- Docking Studies : Use AutoDock Vina to model interactions between the pyrrolidine-thiophene scaffold and target proteins (e.g., proteases) .

Q. How can discrepancies between theoretical and experimental NMR shifts be addressed?

- Methodology :

- Solvent Correction : Apply the IEF-PCM solvent model in DFT calculations to account for solvent effects on chemical shifts .

- Dynamic Effects : Use Car-Parrinello MD to simulate temperature-dependent conformational averaging impacting NMR spectra .

Key Considerations for Experimental Design

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to enforce (2S)-configuration .

- Data Validation : Cross-reference NMR assignments with independent techniques (e.g., IR for functional groups, X-ray for absolute configuration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products